molecular formula C9H11Cl2NO B11794855 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B11794855
M. Wt: 220.09 g/mol
InChI Key: DVCHUSCXSSSJEB-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride is a chemical compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methyl-2-hydroxybenzaldehyde and 5-chloro-2-aminophenol as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Another benzofuran derivative with similar structural features.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.

Uniqueness

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride stands out due to its unique combination of chloro and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c1-5-6(10)2-3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H

InChI Key

DVCHUSCXSSSJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(CO2)N)Cl.Cl

Origin of Product

United States

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